

15(R)-lloprost mechanism of action in vitro

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Compound of Interest		
Compound Name:	15(R)-lloprost	
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An In-Depth Technical Guide to the In Vitro Mechanism of Action of 15(R)-Iloprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost is a stable synthetic analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2] It is clinically used for treating conditions such as pulmonary arterial hypertension (PAH) and peripheral vascular disease.[1][2] Iloprost is manufactured as a mixture of two diastereoisomers, 15(S)-Iloprost (or 16(S)) and **15(R)**-Iloprost (or 16(R)), with the S-isomer being significantly more potent.[3] This guide focuses on the in vitro mechanism of action of the **15(R)**-Iloprost isomer, detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization.

Receptor Binding and Affinity

The primary molecular target for Iloprost is the prostacyclin receptor, also known as the IP receptor. This receptor is a member of the G-protein coupled receptor (GPCR) family. The 15(R) and 15(S) stereoisomers of Iloprost exhibit markedly different binding affinities for the platelet IP receptor. The 15(S) isomer demonstrates a much higher affinity and consequently, greater biological activity.

Studies comparing the isomers have shown that 15(S)-Iloprost is approximately 20 times more potent in inhibiting collagen-induced platelet aggregation than the 15(R) isomer. This difference in potency is directly linked to their receptor binding characteristics. Equilibrium binding assays



reveal a significant disparity in dissociation constants (Kd) and maximal binding capacities (Bmax).

Quantitative Binding Data

The following table summarizes the equilibrium binding characteristics of Iloprost isomers to platelet membrane receptors.

Isomer	Dissociation Constant (Kd)	Maximal Binding Capacity (Bmax)	Observed Association Rate (k_on)
15(S)-lloprost	13.4 nM	665 fmol/mg protein	0.036 s ⁻¹
15(R)-lloprost	288 nM	425 fmol/mg protein	0.001 s ⁻¹
Data sourced from a study on human platelet membranes.			

Beyond the primary IP receptor, Iloprost has been shown to interact with other prostanoid receptors, notably the Prostaglandin E2 receptor EP1 subtype, for which it also acts as an agonist. Its affinity for the EP1 receptor is high, though typically lower than for the IP receptor. In pathological conditions where IP receptor expression may be reduced, such as in pulmonary hypertension, Iloprost may also exert effects through the EP4 receptor.

Downstream Signaling Pathways

The mechanism of action of **15(R)-Iloprost** is primarily initiated by its binding to the Gs-coupled IP receptor. This interaction triggers a well-defined intracellular signaling cascade.

- G-Protein Activation: Upon agonist binding, the IP receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This causes the Gαs subunit to release GDP, bind GTP, and dissociate from the Gβy dimer.
- Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase (AC).

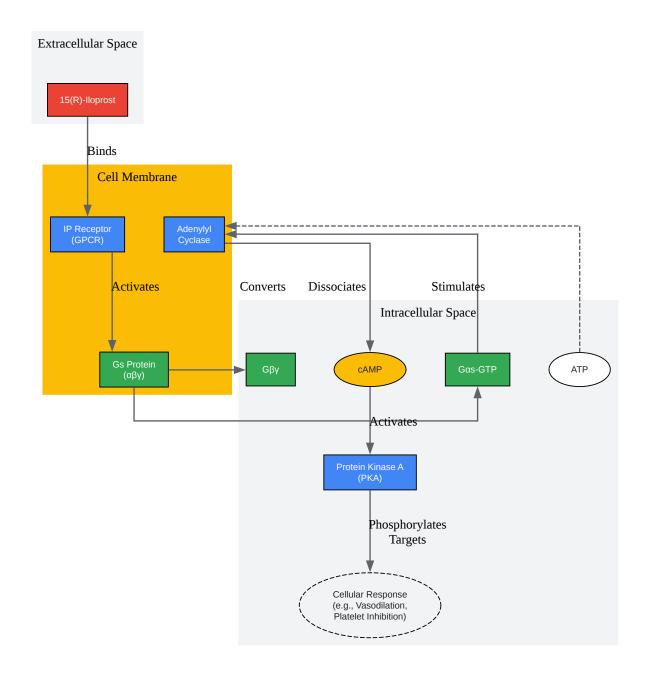


- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second
 messenger cyclic adenosine monophosphate (cAMP). In vitro studies have consistently
 demonstrated that Iloprost provokes a dose-dependent increase in intracellular cAMP levels
 in various cell types, including alveolar epithelial cells and erythrocytes.
- Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).
- Phosphorylation of Target Proteins: PKA then phosphorylates numerous downstream target proteins, leading to the final cellular response. In vascular smooth muscle cells, this includes the phosphorylation and inactivation of myosin light chain kinase (MLCK), resulting in muscle relaxation and vasodilation. In platelets, PKA-mediated phosphorylation inhibits platelet activation and aggregation.

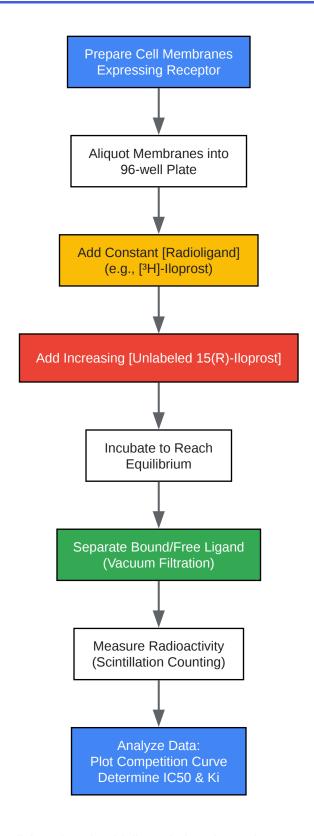
This primary signaling pathway is responsible for the main therapeutic effects of lloprost.

Signaling Pathway Diagram









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References

- 1. Iloprost | C22H32O4 | CID 5311181 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. Interaction between platelet receptor and iloprost isomers PubMed [pubmed.ncbi.nlm.nih.gov]
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